

physical properties of 2,3,4,5,6-Pentafluorotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4,5,6-Pentafluorotoluene

Cat. No.: B1345465

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,3,4,5,6-Pentafluorotoluene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorotoluene (CAS No. 771-56-2) is a highly fluorinated aromatic compound with the molecular formula $C_7H_3F_5$.^[1] It is a colorless liquid at room temperature, recognized for its exceptional thermal stability and chemical resistance.^[1] These characteristics, stemming from the presence of five electron-withdrawing fluorine atoms on the benzene ring, make it a valuable component in various advanced applications.

This technical guide provides a comprehensive overview of the core physical properties of **2,3,4,5,6-pentafluorotoluene**, outlines standard experimental protocols for their determination, and presents a logical workflow for its synthesis. The information is intended to support researchers and professionals in materials science, organic synthesis, and pharmaceutical development.^[1]

Physical and Chemical Properties

The key physical and chemical identifiers for **2,3,4,5,6-pentafluorotoluene** are summarized in the table below. These properties are critical for its application as a solvent, a reagent in fluorination reactions, and a building block for synthesizing fluorinated polymers and drug candidates.^[1]

Property	Value
Molecular Formula	<chem>C7H3F5</chem> (or <chem>C6F5CH3</chem>)
Molecular Weight	182.09 g/mol [1] [2]
Appearance	Colorless to almost colorless clear liquid [1] [3]
Melting Point	-30 °C [1] [2]
Boiling Point	116 - 118 °C [1] [4]
Density	1.439 g/mL at 25 °C [2] [5]
Refractive Index (n ₂₀ /D)	1.402 - 1.403 at 20 °C [2] [4]
Solubility	Insoluble in water; Soluble in most common organic solvents [5]
Flash Point	34 °C (93.2 °F) - closed cup [2]
CAS Number	771-56-2 [1] [2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like **2,3,4,5,6-pentafluorotoluene**.

Determination of Melting Point (Freezing Point)

The melting point of a substance that is liquid at room temperature is often referred to as its freezing point. The capillary tube method is a common and effective technique for this determination.

Principle: A small sample of the liquid is cooled until it solidifies. The sample is then gently heated, and the temperature range from the beginning of melting to complete liquefaction is recorded as the melting point range. For a pure compound, this range is typically narrow.

Methodology:

- Sample Preparation: A small amount of the liquid is introduced into a capillary tube, which is then sealed. The sample is frozen using a suitable cooling bath (e.g., dry ice/acetone).
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.
- Heating and Observation: The apparatus is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded, along with the temperature at which the entire solid sample turns into a clear liquid. This provides the melting point range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The capillary method (Siwoloboff method) is a microscale technique suitable for determining the boiling point of small liquid samples.

Principle: A small amount of liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid stream of bubbles emerges from the capillary. The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary upon cooling.

Methodology:

- Apparatus Setup: A small test tube containing 2-3 mL of **2,3,4,5,6-pentafluorotoluene** is attached to a thermometer. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- Heating: The assembly is heated in a suitable bath (e.g., paraffin oil). The bath should be stirred to ensure uniform temperature distribution.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

- Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a graduated cylinder and a balance.

Principle: The mass of a precisely known volume of the liquid is measured. The density is then calculated by dividing the mass by the volume.

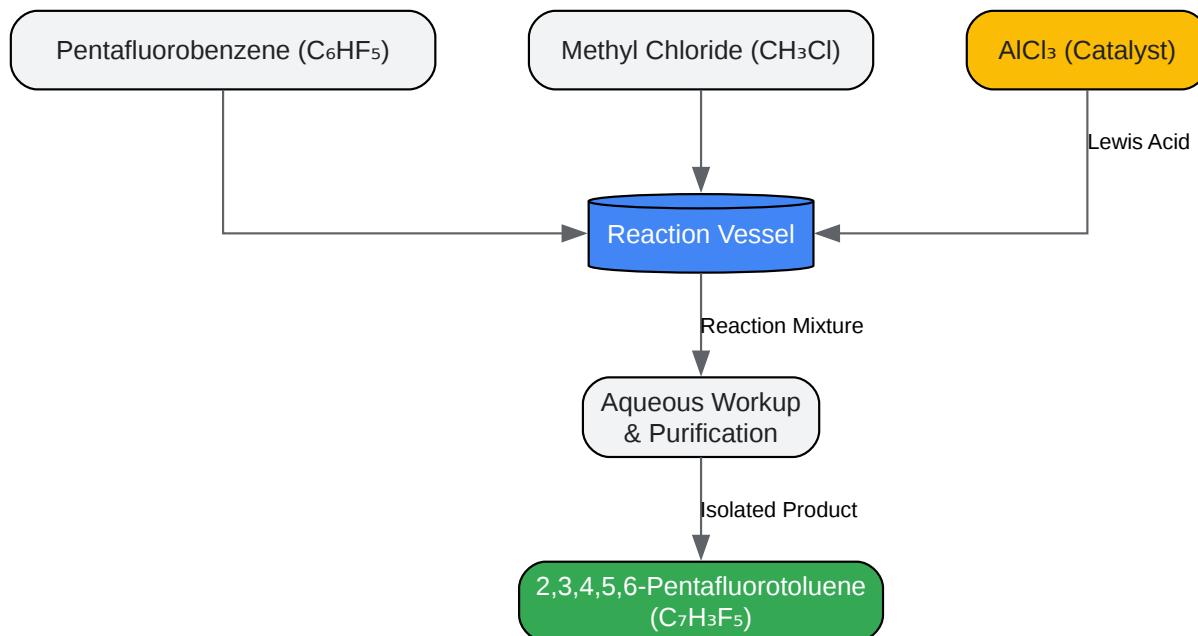
Methodology (Using a Graduated Cylinder):

- Mass of Empty Cylinder: The mass of a clean, dry measuring cylinder is recorded using an electronic balance.[2][6]
- Volume Measurement: A specific volume of **2,3,4,5,6-pentafluorotoluene** (e.g., 20 mL) is added to the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[2]
- Mass of Filled Cylinder: The mass of the measuring cylinder containing the liquid is recorded.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula:
$$\text{Density} = \text{Mass} / \text{Volume}$$

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a liquid.

Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It operates on the principle of measuring the critical angle of total internal reflection between a prism of high refractive index and the sample.

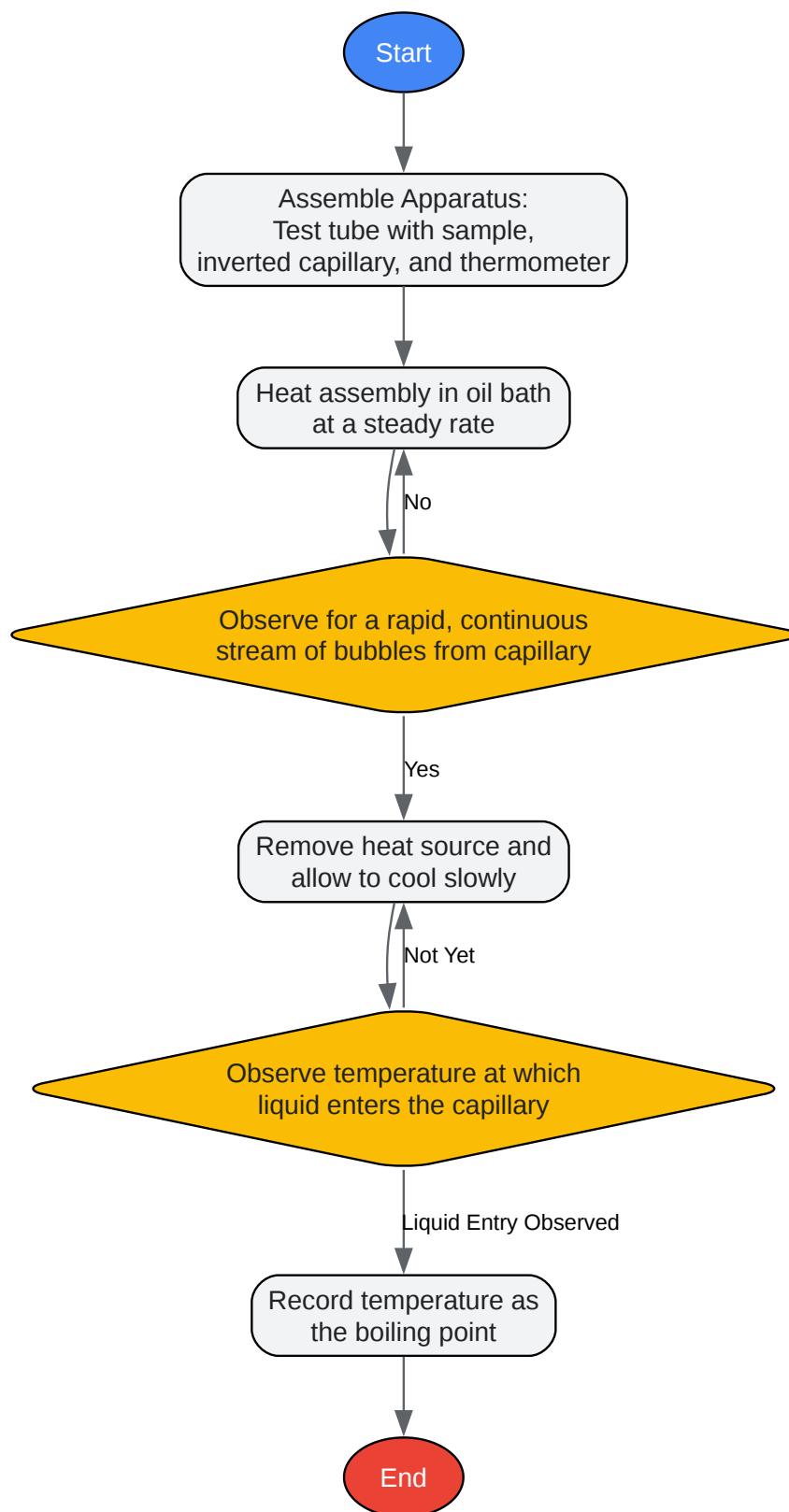

Methodology:

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: A few drops of **2,3,4,5,6-pentafluorotoluene** are placed on the surface of the measuring prism.
- Measurement: The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
- Data Reading: The refractive index value is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Relationships and Workflows

Synthesis of 2,3,4,5,6-Pentafluorotoluene

2,3,4,5,6-Pentafluorotoluene can be synthesized via the Friedel-Crafts alkylation of pentafluorobenzene with a methylating agent, such as methyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl_3).^[7]



[Click to download full resolution via product page](#)

Caption: Synthesis of **2,3,4,5,6-Pentafluorotoluene** via Friedel-Crafts Alkylation.

Experimental Workflow: Boiling Point Determination

The following diagram illustrates the general workflow for determining the boiling point of a liquid using the capillary method.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 4. ucc.ie [ucc.ie]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. wjec.co.uk [wjec.co.uk]
- 7. 2,3,4,5,6-ペンタフルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [physical properties of 2,3,4,5,6-Pentafluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345465#physical-properties-of-2-3-4-5-6-pentafluorotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com